molecular formula C10H9FN2O B1487961 (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol CAS No. 2089705-54-2

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol

Cat. No. B1487961
M. Wt: 192.19 g/mol
InChI Key: IWRVJOBYYLGPCW-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-fluorobenzyl alcohol . 3-Fluorobenzyl alcohol is a colorless liquid with a molecular weight of 126.13 g/mol . It’s also known as 3-fluorophenyl methanol .


Synthesis Analysis

While specific synthesis methods for “(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol” were not found, similar compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been synthesized through the amidation reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, (3-Fluorophenyl) methanol, 3-methylbutyl ether, includes a total of 31 bonds. There are 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

3-Fluorobenzyl alcohol, a similar compound, is a colorless liquid with a density of 1.1600g/mL. It has a boiling point of 104°C to 105°C (22.0mmHg) and a flash point of 90°C .

Scientific Research Applications

1. Analytical Chemistry and Toxicology

Studies have leveraged the structural characteristics of compounds similar to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol in analytical chemistry, particularly in the detection and identification of substances. For instance, Moosmann et al. (2013) detailed the identification and metabolic study of flubromazepam, a designer benzodiazepine, using various analytical techniques. The study provided insights into the pharmacokinetics and potential forensic implications of the compound (Moosmann, Huppertz, Hutter, Buchwald, Ferlaino, & Auwärter, 2013).

2. Receptor Studies in Pharmacology

The occupancy of receptors by antagonists derived from similar structures has been a subject of research. Raddad et al. (2016) investigated the occupancy of nociceptin opioid peptide receptors (NOP) by LY2940094, a potent and selective NOP antagonist, in both rats and humans. The study's findings provide essential data on the interaction of such compounds with brain receptors, which is critical in understanding their pharmacological effects and potential therapeutic applications (Raddad, Chappell, Meyer, Wilson, Ruegg, Tauscher, Statnick, Barth, Zhang, & Verfaille, 2016).

Safety And Hazards

3-Fluorobenzyl alcohol is classified as a flammable liquid. It is harmful if swallowed or inhaled. If it comes into contact with skin, it can cause skin irritation .

properties

IUPAC Name

[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRVJOBYYLGPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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